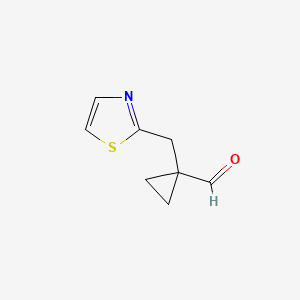![molecular formula C14H23N B13271577 (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of a methylpentyl group and a methylphenylmethyl group attached to an amine functional group. It is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine typically involves the reaction of (4-methylphenyl)methylamine with 3-methylpentan-2-one under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine: undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines .
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide .
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine: can be compared with other similar compounds, such as:
(3-Methylpentan-2-yl)[(4-chlorophenyl)methyl]amine: Similar structure but with a chlorine substituent on the phenyl ring.
(3-Methylpentan-2-yl)[(4-methoxyphenyl)methyl]amine: Similar structure but with a methoxy substituent on the phenyl ring.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]pentan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-12(3)13(4)15-10-14-8-6-11(2)7-9-14/h6-9,12-13,15H,5,10H2,1-4H3 |
InChI Key |
LEZMJYPTDKXGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


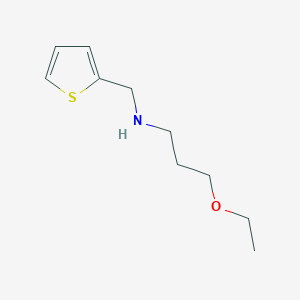
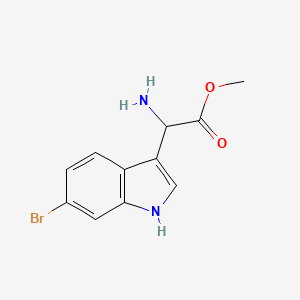
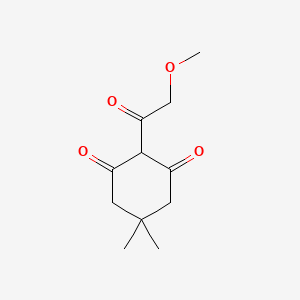
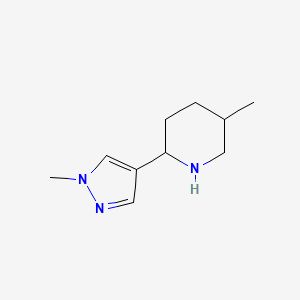
![N-[1-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13271513.png)
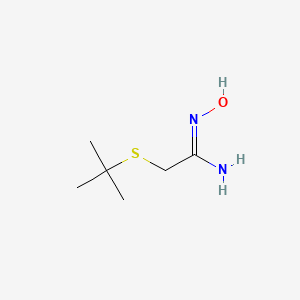
![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)

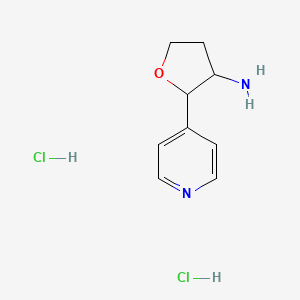
![4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13271535.png)
amine](/img/structure/B13271540.png)
![1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13271548.png)

